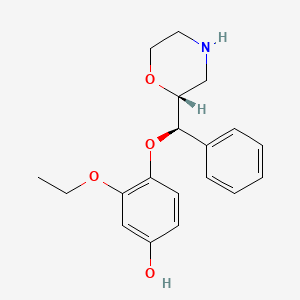
(βS)-Éther éthylique de l'acide β-aminocyclohexanopropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an amino group attached to a cyclohexane ring, which is further connected to a propanoic acid moiety and an ethyl ester group. The compound’s unique structure makes it of interest in various scientific fields, including organic chemistry, medicinal chemistry, and industrial applications.
Applications De Recherche Scientifique
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester typically involves the esterification of β-aminocyclohexanepropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The general reaction scheme is as follows:
β-Aminocyclohexanepropanoic Acid+EthanolH2SO4(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions involving the amino group.
Major Products
Hydrolysis: β-Aminocyclohexanepropanoic acid and ethanol.
Reduction: β-Aminocyclohexanepropanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.
Mécanisme D'action
The mechanism of action of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Aminocyclohexanepropanoic Acid: The parent carboxylic acid of the ester.
Cyclohexanepropanoic Acid Ethyl Ester: Lacks the amino group, making it less reactive in certain biochemical contexts.
Aminocyclohexanepropanoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
360059-19-4 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.294 |
Nom IUPAC |
ethyl (3S)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
Clé InChI |
OPYRHFMTVLVICO-JTQLQIEISA-N |
SMILES |
CCOC(=O)CC(C1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)
![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)
![2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile](/img/structure/B568724.png)


![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)

